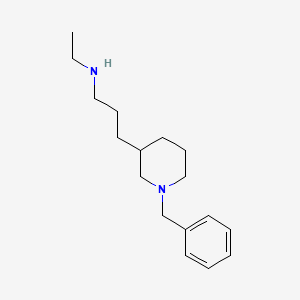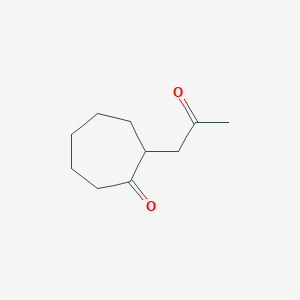
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a heterocyclic compound that contains a pyrimidine ring substituted with a 2,5-dichlorophenyl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the condensation of 2,5-dichlorobenzaldehyde with acetone and thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine thione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
化学反应分析
Types of Reactions
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
作用机制
The mechanism of action of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(2,5-dichlorophenyl)-4,6-dimethyl-1H-pyrimidine-2-thione
- 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-one
- 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-selenone
Uniqueness
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
63704-45-0 |
|---|---|
分子式 |
C13H14Cl2N2S |
分子量 |
301.2 g/mol |
IUPAC 名称 |
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H14Cl2N2S/c1-8-7-13(2,3)16-12(18)17(8)11-6-9(14)4-5-10(11)15/h4-7H,1-3H3,(H,16,18) |
InChI 键 |
LRIAPYAQRQUNHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC(=S)N1C2=C(C=CC(=C2)Cl)Cl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)




![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)


![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)



